molecular formula C9H11FS B13321185 1-(3-Fluorophenyl)propane-1-thiol

1-(3-Fluorophenyl)propane-1-thiol

Cat. No.: B13321185
M. Wt: 170.25 g/mol
InChI Key: RWFQJXDSWDYOGN-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)propane-1-thiol is an organic compound with the molecular formula C9H11FS. It belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is notable for its unique structure, which includes a fluorine atom attached to the benzene ring, making it a valuable compound in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluorophenyl)propane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol . Another method involves the nucleophilic substitution of 3-fluorobenzyl bromide with sodium hydrosulfide . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The choice of reagents and catalysts is crucial to minimize by-products and maximize the yield of the desired thiol .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)propane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodine (I2), Bromine (Br2)

    Reducing Agents: Zinc (Zn), Hydrochloric acid (HCl)

    Nucleophiles: Sodium hydrosulfide (NaSH), Thiourea

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)propane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) is highly reactive and can form covalent bonds with electrophilic centers in biological molecules. This reactivity allows it to modulate the activity of enzymes and proteins, leading to various biological effects. Additionally, the presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Properties

Molecular Formula

C9H11FS

Molecular Weight

170.25 g/mol

IUPAC Name

1-(3-fluorophenyl)propane-1-thiol

InChI

InChI=1S/C9H11FS/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3

InChI Key

RWFQJXDSWDYOGN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)F)S

Origin of Product

United States

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